4-Chloro-7,8-difluoro-3-nitroquinoline
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Overview
Description
4-Chloro-7,8-difluoro-3-nitroquinoline is a chemical compound with the molecular formula C9H3ClF2N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-Chloro-7,8-difluoro-3-nitroquinoline and similar compounds often involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic aromatic substitution reactions are also commonly used .Molecular Structure Analysis
The molecular structure of 4-Chloro-7,8-difluoro-3-nitroquinoline consists of a quinoline ring system, which is a widespread structure in nature . The compound has a molecular weight of 244.58 .Chemical Reactions Analysis
Fluorinated quinolines like 4-Chloro-7,8-difluoro-3-nitroquinoline can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-7,8-difluoro-3-nitroquinoline include a molecular weight of 244.58 . Other properties such as melting point, boiling point, and density were not found in the retrieved sources.properties
IUPAC Name |
4-chloro-7,8-difluoro-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2O2/c10-7-4-1-2-5(11)8(12)9(4)13-3-6(7)14(15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVOMCDWHBQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-difluoro-3-nitroquinoline |
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